2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine
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Overview
Description
2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a butylsulfonyl group attached to the piperazine ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine typically involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Piperazine reacts with butylsulfonyl chloride in the presence of triethylamine.
Step 2: The resulting intermediate is then reacted with ethylene diamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The butylsulfonyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)ethylamine: A related compound with similar structural features but lacking the butylsulfonyl group.
2-(4-Methylpiperazin-1-yl)ethanamine: Another derivative with a methyl group instead of a butylsulfonyl group.
Uniqueness
The presence of the butylsulfonyl group in 2-(4-(Butylsulfonyl)piperazin-1-yl)ethanamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific molecular interactions. This makes it distinct from other piperazine derivatives and may enhance its suitability for certain applications.
Properties
Molecular Formula |
C10H23N3O2S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C10H23N3O2S/c1-2-3-10-16(14,15)13-8-6-12(5-4-11)7-9-13/h2-11H2,1H3 |
InChI Key |
DRGSJPJKAICJBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CCN |
Origin of Product |
United States |
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